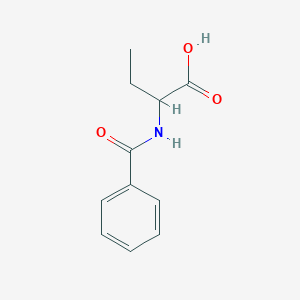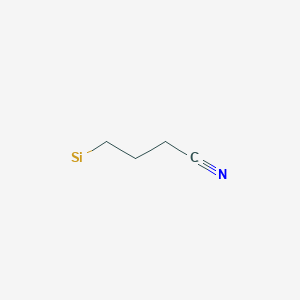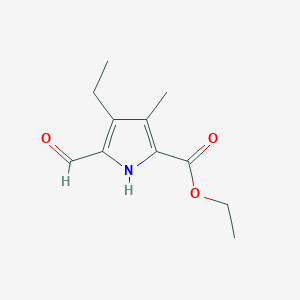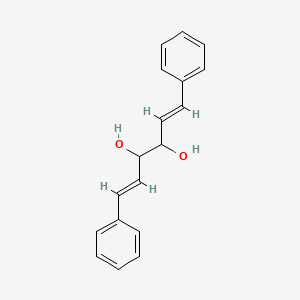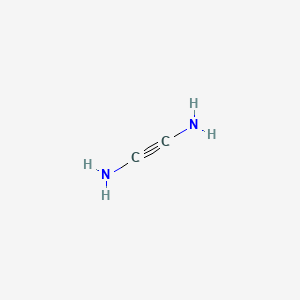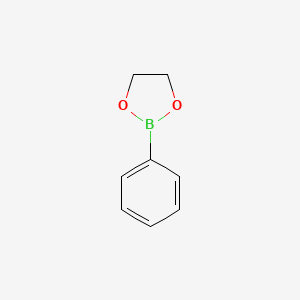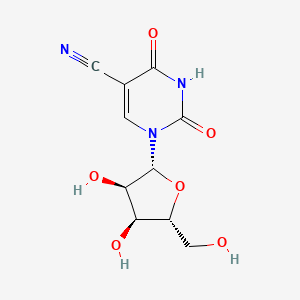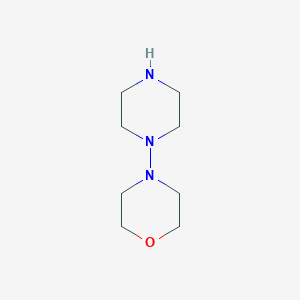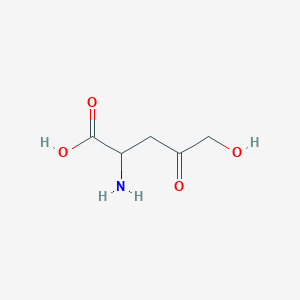
Benzene, (1-propyldecyl)-
Overview
Description
“Benzene, (1-propyldecyl)-” is a chemical compound with the formula C19H32 . It is a derivative of benzene, where a propyldecyl group is attached to the benzene ring .
Molecular Structure Analysis
The molecular structure of “Benzene, (1-propyldecyl)-” consists of a benzene ring with a propyldecyl group attached to it . The molecular weight is 260.4574 .Physical And Chemical Properties Analysis
“Benzene, (1-propyldecyl)-” is a chemical compound with the molecular formula C19H32 . The molecular weight of this compound is 260.4574 .Scientific Research Applications
1. Synthesis and Application in Polymer Materials
1,3-Bis(isocyanatomethyl)benzene is a notable derivative of benzene with high-performance qualities like excellent yellowing resistance and weather resistance. It finds extensive application in optical polymer composite materials, construction, automotive, and other industries. The synthesis process traditionally involves phosgene, but current research focuses on non-phosgene, environmentally friendly methods due to the toxicity of phosgene. The study optimized the synthesis conditions and delved into the reaction mechanism, enhancing the production efficiency of this benzene derivative (Dong Jianxun et al., 2018).
2. Inorganic Analogues and Hybrid Structures
Research on benzene and its derivatives, like the inorganic isoelectronic relative borazine, has significantly contributed to fundamental and applied chemistry. The development of organic/inorganic hybrid structures containing carbon, boron, and nitrogen, such as 1,2-dihydro-1,2-azaborines, represents a relatively unexplored yet promising area of research. These compounds have potential applications in BN-based ceramic materials and chemical hydrogen storage (Adam J. V. Marwitz et al., 2009).
3. Use in Molecular Electronics
The study of molecules like benzene-1,4-dithiol has led to insights into molecular-scale electronics. The research demonstrated how these molecules can be used in gold-sulfur-aryl-sulfur-gold systems to observe charge transport at a molecular level, providing a quantitative measure of the conductance of a single molecule junction. This is crucial for advancements in the field of molecular-scale electronics (M. Reed et al., 1997).
4. Bioremediation and Environmental Applications
Benzene derivatives have been studied for their potential in bioremediation, particularly in the biodegradation of hydrocarbons like benzene, toluene, and xylene. Research has focused on developing effective two-phase partitioning bioreactors for this purpose, which could have significant environmental applications (L. D. Collins et al., 1999).
5. Liquid Extraction and Solvent Applications
Ionic liquids containing benzene derivatives have been explored for their effectiveness in the extraction of benzene from mixtures with aliphatic hydrocarbons. This research is vital for industrial applications, especially in processes requiring the separation of benzene from other hydrocarbons (P. Requejo et al., 2015).
Safety and Hazards
While specific safety and hazard information for “Benzene, (1-propyldecyl)-” is not available, it’s important to note that benzene and many of its derivatives are known to be hazardous. Benzene is a known human carcinogen and can cause other health issues such as drowsiness, dizziness, and even death with high levels of short-term exposure .
properties
IUPAC Name |
tridecan-4-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32/c1-3-5-6-7-8-9-11-15-18(14-4-2)19-16-12-10-13-17-19/h10,12-13,16-18H,3-9,11,14-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGVZPAWCGDMCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCC)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70875202 | |
| Record name | BENZENE, (1-PROPYLDECYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, (1-propyldecyl)- | |
CAS RN |
4534-51-4 | |
| Record name | Benzene, (1-propyldecyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004534514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BENZENE, (1-PROPYLDECYL)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70875202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



